(3E)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE typically involves multiple steps, starting with the preparation of the pyrazole and pyran intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazole or pyran rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Comparison:
Compared to similar compounds, 3-{1-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4(3H)-DIONE is unique due to its specific combination of pyrazole and pyran rings, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-[(E)-N-(2,5-dimethylpyrazol-3-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H15N3O3/c1-7-5-11(16(4)15-7)14-9(3)12-10(17)6-8(2)19-13(12)18/h5-6,17H,1-4H3/b14-9+ |
InChI Key |
FBPHAAUDAGJHPG-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/C2=CC(=NN2C)C)/C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NC2=CC(=NN2C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.